molecular formula C9H8FN3S2 B12900629 5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine CAS No. 88743-04-8

5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B12900629
CAS No.: 88743-04-8
M. Wt: 241.3 g/mol
InChI Key: RKJPNJKNOVCCEW-UHFFFAOYSA-N
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Description

5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a thiadiazole ring and a fluorophenyl group, contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
  • 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
  • 5-{[(4-Methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine

Uniqueness

The presence of the fluorophenyl group in 5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs .

Properties

CAS No.

88743-04-8

Molecular Formula

C9H8FN3S2

Molecular Weight

241.3 g/mol

IUPAC Name

5-[(4-fluorophenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8FN3S2/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)

InChI Key

RKJPNJKNOVCCEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SCC2=NN=C(S2)N

Origin of Product

United States

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